(Tetrahydropyran-3-yl)carbamic Acid tert-Butyl Ester
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Overview
Description
®-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, and is often used in organic synthesis and medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate typically involves the reaction of ®-3-hydroxytetrahydropyran with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
®-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of ®-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog without the tetrahydropyran ring.
tert-Butyl (tetrahydro-2H-pyran-4-yl)carbamate: A structural isomer with the carbamate group attached to a different position on the pyran ring.
Uniqueness
®-tert-Butyl (tetrahydro-2H-pyran-3-yl)carbamate is unique due to its specific stereochemistry and the presence of both the tert-butyl and tetrahydropyran moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H19NO3 |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-(oxan-3-yl)carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-8-5-4-6-13-7-8/h8H,4-7H2,1-3H3,(H,11,12) |
InChI Key |
IVRNZSUSBWOSMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCOC1 |
Origin of Product |
United States |
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